molecular formula C10H7N3O B2967659 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile CAS No. 1698800-71-3

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile

Cat. No.: B2967659
CAS No.: 1698800-71-3
M. Wt: 185.186
InChI Key: JPAHEIUTQXGQNI-UHFFFAOYSA-N
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Description

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a 1,2,4-oxadiazole ring via a methylene bridge The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives, which include this compound, have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

One study indicated that a related compound blocked the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . This suggests that 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile may also interact with similar biochemical pathways.

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives, which include this compound, act as an amide-like linker with a suitable adme profile .

Result of Action

Related 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani . They also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola .

Action Environment

It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, which include 1,2,4-oxadiazole derivatives, has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis make it a valuable compound in various research fields .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAHEIUTQXGQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=NO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698800-71-3
Record name 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile
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